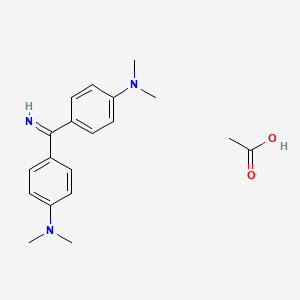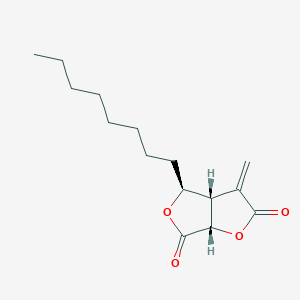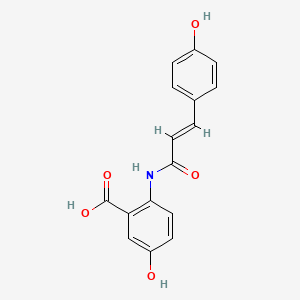
AZD2858
Vue d'ensemble
Description
- La GSK-3 est une enzyme cruciale impliquée dans divers processus cellulaires, notamment la prolifération cellulaire, la différenciation et l'apoptose. L'inhibition de la GSK-3 peut avoir des effets significatifs sur les voies de signalisation cellulaire.
AZ2858: est un inhibiteur sélectif de la GSK-3 avec une .
Applications De Recherche Scientifique
Chemistry: AZ2858 serves as a valuable tool compound for studying GSK-3-related pathways and signaling cascades.
Biology: Researchers use AZ2858 to investigate Wnt signaling, cell fate determination, and stem cell differentiation.
Medicine: Its potential therapeutic applications include bone-related disorders, neurodegenerative diseases, and cancer.
Industry: While not directly used in industry, understanding GSK-3 inhibition can inform drug development and disease treatment strategies.
Mécanisme D'action
Target of Action
AZD2858 is a potent, orally active inhibitor of glycogen synthase kinase-3 (GSK-3) . The primary targets of this compound are GSK-3α and GSK-3β , with IC50 values of 0.9 and 5 nM respectively .
Mode of Action
This compound acts by inhibiting the activity of the axin/APC/GSK-3 complex by suppressing GSK-3 . This inhibition leads to a decrease in the phosphorylation of β-catenin, resulting in the accumulation of nuclear β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . Treatment with this compound stimulates this pathway, leading to the accumulation of β-catenin in the nuclei of stem cells from the apical papilla (SCAPs) and enhancing cell proliferation . The pseudo-time trajectory analysis showed that this compound enhanced the evolution of SCAPs from SCAPs-TMP2 clusters to SCAPs-MYH11, SCAPs-CNTNAPs and SCAPs-NEK10 clusters via up-regulation of PRKCA, SMURF2, MAGI2, RBMS3, EXT1, CAMK2D, PLCB4, and PLCB1 .
Result of Action
The primary result of this compound’s action is the promotion of cell proliferation , particularly in stem cells from the apical papilla (SCAPs) . It enhances the proliferation of SCAPs-TPM2 cluster by activating the non-canonical Wnt/β-catenin signaling pathway . This compound also increases bone mass in rats .
Action Environment
It’s worth noting that the effectiveness of this compound in promoting cell proliferation and its impact on the wnt/β-catenin signaling pathway have been observed in in vitro studies .
Analyse Biochimique
Biochemical Properties
AZD2858 is a highly selective inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β . The compound interacts with several enzymes and proteins, including CDK5/p25, Haspin, CDK5/p35, DYRK2, CDK2/cyclin A, CDK1/cyclin B, PIM3, TLK2, PKD2, CDK2/cyclin E, and Aurora-A . These interactions primarily involve the inhibition of kinase activity, which in turn affects various biochemical pathways. This compound has been shown to increase β-catenin levels in human osteoblast cells, indicating its role in the Wnt/β-catenin signaling pathway .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human osteoblast cells, this compound increases β-catenin levels, promoting osteogenic differentiation . The compound also enhances the proliferation of stem cells from the apical papilla (SCAPs) by activating the Wnt/β-catenin signaling pathway . Additionally, this compound has been shown to induce mitotic defects and cell death in glioma stem cells, highlighting its potential as a cytotoxic agent in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of GSK-3β, which leads to the stabilization and accumulation of β-catenin in the nucleus . This activation of the Wnt/β-catenin signaling pathway promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances bone formation . Furthermore, this compound has been shown to inhibit tau phosphorylation, which is relevant to neurodegenerative diseases such as Alzheimer’s .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to increase bone mass in rats after a two-week treatment, with a maximum effective dose of 20 mg/kg once daily . Additionally, this compound treatment leads to significant changes in serum markers of bone formation and resorption, indicating its long-term effects on bone metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound causes a dose-dependent increase in trabecular bone mass, with the maximum effect observed at a dose of 20 mg/kg once daily . Higher doses of this compound have also been associated with increased cortical bone mass and changes in bone turnover markers . The potential toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of GSK-3. This inhibition affects the Wnt/β-catenin signaling pathway, leading to changes in β-catenin levels and subsequent effects on osteogenic differentiation . Additionally, this compound has been shown to influence the phosphorylation of tau protein, which is relevant to neurodegenerative diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to cross the blood-brain barrier and inhibit tau phosphorylation in vitro . Additionally, this compound is distributed to bone tissues, where it promotes bone formation and remodeling . The specific transporters or binding proteins involved in the distribution of this compound have not been extensively characterized.
Subcellular Localization
The subcellular localization of this compound primarily involves its accumulation in the nucleus, where it stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway . This localization is crucial for its role in promoting osteogenic differentiation and enhancing bone formation. Additionally, this compound may interact with other subcellular compartments, such as the cytoplasm, where it inhibits tau phosphorylation .
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour l'AZ2858 ne sont pas facilement disponibles dans la littérature. il est synthétisé par des procédés chimiques dans les laboratoires de recherche.
- Pour la production industrielle, une optimisation et un élargissement d'échelle supplémentaires seraient nécessaires, mais ces informations sont exclusives et ne sont pas divulguées publiquement.
Analyse Des Réactions Chimiques
- L'AZ2858 subit probablement diverses réactions en raison de son activité inhibitrice de la GSK-3. Ces réactions peuvent inclure la phosphorylation, la déphosphorylation et les interactions avec d'autres composants cellulaires.
- Les réactifs et conditions communs utilisés dans ces réactions dépendraient du contexte et de l'application spécifiques. Des études détaillées sont nécessaires pour élucider les mécanismes et les produits exacts.
Applications de la Recherche Scientifique
Chimie: L'AZ2858 sert de composé précieux pour étudier les voies et les cascades de signalisation liées à la GSK-3.
Biologie: Les chercheurs utilisent l'AZ2858 pour étudier la signalisation Wnt, la détermination du destin cellulaire et la différenciation des cellules souches.
Médecine: Ses applications thérapeutiques potentielles incluent les troubles osseux, les maladies neurodégénératives et le cancer.
Industrie: Bien qu'il ne soit pas utilisé directement dans l'industrie, la compréhension de l'inhibition de la GSK-3 peut éclairer le développement de médicaments et les stratégies de traitement des maladies.
Mécanisme d'Action
- L'AZ2858 inhibe la GSK-3, conduisant à la stabilisation de la β-caténine et à l'activation de la voie Wnt. Cette activation influence l'expression des gènes, le destin cellulaire et l'homéostasie tissulaire.
- Les cibles moléculaires impliquent la GSK-3 elle-même, la β-caténine et les effecteurs en aval. Les voies exactes peuvent varier en fonction du contexte cellulaire.
Comparaison Avec Des Composés Similaires
- L'unicité de l'AZ2858 réside dans sa sélectivité pour la GSK-3 et sa capacité à activer la signalisation Wnt.
- Des composés similaires comprennent d'autres inhibiteurs de la GSK-3 tels que BAY 11-7082 , P5091 et LDN-57444 . leurs mécanismes et applications diffèrent.
Propriétés
IUPAC Name |
3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSBLWRGCOVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-20-8 | |
| Record name | 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)










